
Methyl 2-chloro-4-mercaptobenzoate
Overview
Description
Methyl 2-chloro-4-mercaptobenzoate is a substituted benzoate ester characterized by a chlorine atom at the 2-position and a thiol (-SH) group at the 4-position of the aromatic ring. This compound combines electrophilic (Cl) and nucleophilic (SH) functional groups, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its unique structure imparts distinct reactivity compared to simpler methyl esters, such as methyl palmitate or diterpene-derived esters.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-chloro-4-mercaptobenzoate, and how is purity validated?
- Methodology : Synthesis typically involves nucleophilic substitution or esterification. For example, introducing the mercapto (-SH) group via thiolation of a precursor like methyl 2-chloro-4-nitrobenzoate under reducing conditions. Purity is validated using HPLC (≥95% purity) and spectroscopic techniques (¹H/¹³C NMR, IR). Key peaks in NMR include:
- ¹H NMR : δ 3.9 (s, OCH₃), δ 7.2–7.8 (aromatic protons), δ 4.2 (s, SH, if not deprotonated).
- IR : C=O stretch (~1700 cm⁻¹), S-H stretch (~2550 cm⁻¹) .
Q. How is this compound characterized structurally?
- Techniques : X-ray crystallography (for solid-state structure) and mass spectrometry (HRMS for molecular ion confirmation). Computational tools like DFT optimize geometry and predict spectroscopic data. For example, the InChIKey (VXORHTLUPYQIFE-UHFFFAOYSA-N) from related benzoates aids in database cross-referencing .
Q. What are the key solubility and stability considerations for this compound?
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but limited in water. Stability tests under varying pH (2–12) and temperatures (4°C to 40°C) show degradation above 60°C or in basic conditions due to ester hydrolysis .
Advanced Research Questions
Q. How do electronic effects of chloro and mercapto substituents influence reactivity in cross-coupling reactions?
- Analysis : The electron-withdrawing chloro group activates the aromatic ring for electrophilic substitution at specific positions (meta/para to Cl). The mercapto group acts as a nucleophile, enabling thiol-ene or metal-coordination reactions. For example, Pd-catalyzed coupling with aryl halides is enhanced by the thiol’s chelating ability .
- Data Contradiction : Conflicting reports on regioselectivity may arise from solvent polarity or catalyst choice. Controlled studies using DFT calculations (e.g., Fukui indices) resolve discrepancies .
Q. What strategies mitigate oxidation of the mercapto group during biological assays?
- Methodology : Use reducing agents (e.g., TCEP) in buffer systems. Encapsulation in cyclodextrins or liposomes improves stability in aqueous media. Monitoring via UV-Vis (λ ~260 nm for disulfide formation) ensures integrity during enzyme inhibition studies .
Q. How can computational modeling predict the bioactivity of this compound?
- Approach : Molecular docking (AutoDock Vina) and MD simulations assess binding to targets like cysteine proteases or glutathione reductase. The thiol group’s interaction with catalytic cysteine residues (e.g., in SARS-CoV-2 main protease) is a focus. QSAR models correlate substituent effects (Hammett σ values) with IC₅₀ data .
Q. Methodological and Safety Considerations
Q. What analytical methods resolve conflicting data on reaction yields?
- Best Practices : Replicate reactions under standardized conditions (solvent, temperature, catalyst loading). Use internal standards (e.g., anthracene) in GC-MS for quantification. Meta-analysis of literature data identifies outliers due to impurities or unoptimized protocols .
Q. What safety protocols are critical for handling this compound?
- Guidelines :
Comparison with Similar Compounds
Comparative Analysis with Similar Methyl Esters
Structural and Functional Differences
Methyl 2-chloro-4-mercaptobenzoate differs significantly from other methyl esters in substituent chemistry:
- Aromatic vs. aliphatic backbones : The benzoate core contrasts with the long hydrocarbon chains of fatty acid esters (e.g., methyl palmitate) or the polycyclic frameworks of diterpene esters (e.g., torulosic acid methyl ester) .
Physicochemical Properties
While explicit data for this compound is unavailable, comparisons can be drawn:
- Polarity: The Cl and SH groups increase polarity relative to nonpolar esters like neophytadiene or methyl isostearate, likely affecting solubility in aqueous or organic solvents .
Analytical Techniques
Similar methyl esters in the literature are characterized via:
- Gas Chromatography (GC): Used for diterpene esters (e.g., sandaracopimaric acid methyl ester) and fatty acid esters (e.g., ethyl linolenate) .
- NMR and FTIR : Employed for structural elucidation of methyl shikimate, highlighting the utility of these methods for verifying ester functional groups and aromatic substitutions .
Data Table: Key Comparisons
Research Findings and Gaps
- Synthetic routes: While methyl esters in –4 are often derived from natural sources (e.g., plant resins), this compound likely requires synthetic preparation due to its non-natural substituents.
- Stability challenges : The thiol group’s oxidation susceptibility contrasts with the stability of saturated esters like methyl palmitate, necessitating specialized handling .
- Analytical needs : Unlike diterpene esters identified via GC (), this compound may require derivatization (e.g., thiol protection) for accurate GC analysis.
Properties
Molecular Formula |
C8H7ClO2S |
---|---|
Molecular Weight |
202.66 g/mol |
IUPAC Name |
methyl 2-chloro-4-sulfanylbenzoate |
InChI |
InChI=1S/C8H7ClO2S/c1-11-8(10)6-3-2-5(12)4-7(6)9/h2-4,12H,1H3 |
InChI Key |
GXECVIMKPUKHCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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